![molecular formula C13H15N7O B14143336 2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is a complex organic compound that features a tetrazole ring and a phenylbutenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 5-aminotetrazole with appropriate reagents under controlled conditions.
Formation of the Phenylbutenylidene Group: The phenylbutenylidene group is synthesized through a series of reactions involving the formation of intermediate compounds.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenylbutenylidene group under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-aminotetrazole: A simpler compound with a tetrazole ring, used in various chemical reactions.
Phenylbutenylidene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is unique due to its combination of a tetrazole ring and a phenylbutenylidene group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C13H15N7O |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C13H15N7O/c1-10(7-8-11-5-3-2-4-6-11)15-16-12(21)9-20-18-13(14)17-19-20/h2-8H,9H2,1H3,(H2,14,18)(H,16,21)/b8-7+,15-10- |
InChI Key |
UEISUEISLOYKIW-XDOICYCNSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1N=C(N=N1)N)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CN1N=C(N=N1)N)C=CC2=CC=CC=C2 |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


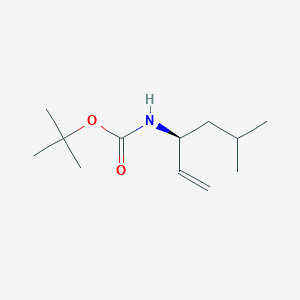
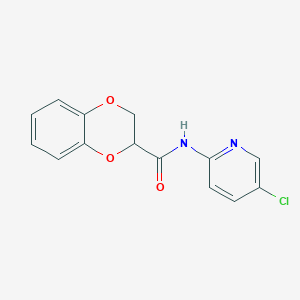
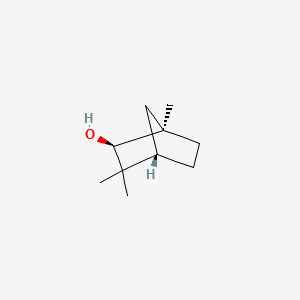
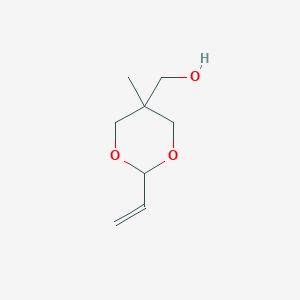
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)


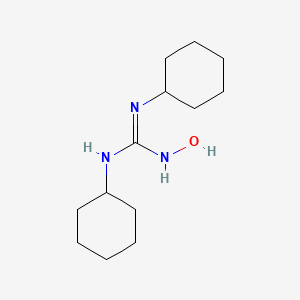

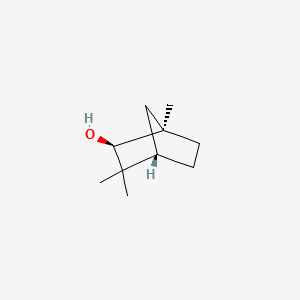
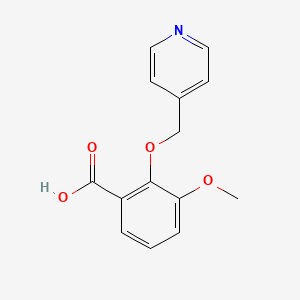
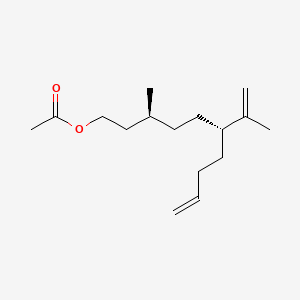
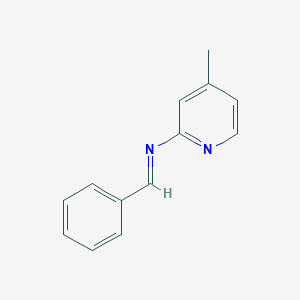
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
